Brevinin-1SPb
Description
Properties
bioactivity |
Antimicrobial |
|---|---|
sequence |
FLPIIAGMAAKVICAITKKC |
Origin of Product |
United States |
Comparison with Similar Compounds
Antimicrobial Activity and Hemolysis
Brevinin-1SPb is compared to structurally related peptides in Table 1. Notably, modified analogs like B1OS-D-L (a D-leucine-substituted derivative) demonstrate improved therapeutic profiles.
Table 1: Comparative Activity of this compound and Analogs
| Peptide | MIC (µM) for S. aureus | Hemolysis at MIC | Charge | Stability in Serum |
|---|---|---|---|---|
| This compound | 13 | Strong | +3 | Low |
| Brevinin-1DYa | 32 | Strong | +3 | Low |
| B1OS-D-L | Comparable or <13* | Low (32 µM) | +3 | Moderate |
| Brevinin-1H | 25 | Moderate | +4 | Moderate |
| Ose | 18 | Moderate | +2 | Low |
*B1OS-D-L exhibits comparable or superior activity to this compound but with reduced hemolysis .
- Key Findings: Brevinin-1DYa: Less potent (MIC = 32 µM) and highly hemolytic, highlighting sequence-dependent efficacy . B1OS-D-L: Retains antimicrobial activity (MIC ≤13 µM) with significantly lower hemolysis (32 µM caused ≤10% hemolysis), demonstrating the impact of D-amino acid substitutions on reducing toxicity .
Charge-Based Comparison with Non-Brevinin Peptides
This compound shares a +3 charge with peptides like ranalexin-1Ca, yet their MICs diverge significantly (Table 2). This underscores the role of structural features beyond charge, such as hydrophobicity and amino acid sequence.
Table 2: Charge vs. Activity in Cationic AMPs
| Peptide | Charge | MIC (µM) for S. aureus | Structural Features |
|---|---|---|---|
| This compound | +3 | 13 | Amphipathic alpha-helix |
| Ranalexin-1Ca | +3 | 25 | Beta-sheet with disulfide bonds |
- Key Insight : Despite identical charges, this compound’s alpha-helical conformation enhances membrane permeabilization compared to beta-sheet-dominated peptides like ranalexin-1Ca .
In Vivo Efficacy and Stability
This compound derivatives (e.g., B1OS-L and B1OS-D-L) were tested in an MRSA-infected Galleria mellonella larvae model:
- Mortality Reduction : Both peptides reduced larval mortality but were less effective than conventional antibiotics (e.g., vancomycin) due to rapid protease degradation in vivo .
- Stability Challenges : Serum proteases degrade unmodified this compound within hours, limiting bioavailability. In contrast, B1OS-D-L showed moderate stability improvements, suggesting chemical modifications may enhance pharmacokinetics .
Preparation Methods
Peptide Synthesis
The primary method for preparing Brevinin-1SPb is solid-phase peptide synthesis (SPPS) using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry. This approach allows for the sequential addition of protected amino acids to a resin-bound peptide chain, enabling precise control over the peptide sequence and length.
- The peptide chain is assembled on a solid resin support using an automated peptide synthesizer.
- After chain assembly, the peptide is cleaved from the resin and simultaneously deprotected, typically using a strong acid such as trifluoroacetic acid (TFA).
- The crude peptide is precipitated in cold ether to remove cleavage reagents and then washed multiple times with ether to purify the crude product.
- The peptide is then dried thoroughly, often by air drying or vacuum drying, to remove residual solvents.
This method has been successfully applied to related brevinin-1 peptides such as Brevinin-1GHd, providing a reliable route to obtain the peptide in sufficient purity and yield for further studies.
Purification
Following synthesis, this compound requires purification to achieve high purity essential for biological activity assays and structural studies.
- Reverse-phase high-performance liquid chromatography (RP-HPLC) is the standard technique used.
- The crude peptide is dissolved in an appropriate solvent (e.g., water with 0.1% trifluoroacetic acid) and loaded onto an RP-HPLC column, typically an ODS (octadecylsilane) silica gel column.
- A gradient elution is applied, commonly using increasing concentrations of acetonitrile in water with 0.1% TFA.
- The peptide elutes at a characteristic retention time, often around 46% acetonitrile for brevinin-1 family peptides.
- Fractions corresponding to the target peptide peak are collected, lyophilized, and reanalyzed to confirm purity, which should exceed 95% for research-grade peptides.
Characterization
To confirm the identity and purity of this compound, multiple analytical techniques are employed:
- Matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) mass spectrometry is used to verify the molecular weight and confirm the peptide sequence.
- Circular dichroism (CD) spectroscopy assesses the secondary structure of the peptide, typically revealing α-helical characteristics in membrane-mimicking environments such as trifluoroethanol or SDS micelles.
- CD spectra show two negative bands near 208 nm and 222 nm and a positive band near 192 nm, indicative of α-helicity, which is important for antimicrobial function.
- The peptide's stability is tested by CD at varying temperatures, showing high thermal stability with minimal structural changes up to 90°C.
Structural Optimization and Variants
Research on related brevinin-1 peptides has shown that modifications such as the addition of leucine residues or D-amino acid substitutions at key positions can influence peptide hydrophobicity, helicity, and bioactivity.
- For example, adding a leucine residue at the second position enhances α-helicity and hydrophobicity, which may improve antimicrobial and anticancer activities.
- Such variants are synthesized and purified using the same SPPS and RP-HPLC methods, then characterized by CD and mass spectrometry to evaluate structural changes.
Summary Table of Preparation Parameters
| Preparation Step | Method/Technique | Key Parameters/Notes |
|---|---|---|
| Peptide Synthesis | Solid-phase peptide synthesis (Fmoc) | Automated synthesizer; cleavage with TFA; ether precipitation |
| Purification | Reverse-phase HPLC (ODS column) | Gradient elution with acetonitrile; purity >95% |
| Molecular Weight Confirmation | MALDI-TOF mass spectrometry | Confirms expected molecular mass |
| Secondary Structure Analysis | Circular dichroism spectroscopy | α-helical signature; stable up to 90°C; performed in TFE or SDS micelles |
| Structural Variants | Amino acid substitution/modification | Leucine addition or D-amino acid substitution |
Research Findings on Preparation and Activity
- The preparation methods yield peptides suitable for detailed bioactivity testing, including antimicrobial, anticancer, and immunomodulatory assays.
- Structural studies confirm that the α-helical conformation is critical for activity, and modifications can optimize this feature.
- Purified peptides demonstrate high stability and reproducibility in experiments, supporting their potential as therapeutic leads.
Q & A
Q. How can researchers improve transparency in reporting negative or inconclusive results?
- Methodological Answer : Publish negative datasets in repositories like Zenodo or Figshare with detailed metadata. Use the STAR Methods framework to describe experimental limitations. In manuscripts, discuss potential reasons for inconsistencies (e.g., batch effects, assay sensitivity) and propose follow-up studies .
Tables for Key Methodological Comparisons
| Technique | Application | Advantages | Limitations |
|---|---|---|---|
| Reverse-phase HPLC | Purity assessment | High resolution; quantifiable | Requires peptide solubility in organic solvents |
| Circular Dichroism | Secondary structure analysis | Rapid; minimal sample prep | Limited to soluble peptides |
| Molecular Dynamics Simulation | Membrane interaction modeling | Atomic-level insights; predictive | Computationally intensive |
| Galleria mellonella model | In vivo toxicity screening | Low cost; ethically favorable | Limited immune system complexity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
